molecular formula C11H13NO2S B15053834 3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol

3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol

Cat. No.: B15053834
M. Wt: 223.29 g/mol
InChI Key: LJQNEQDXUHGLHH-UHFFFAOYSA-N
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Description

3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol typically involves the reaction of 2-aminobenzothiazole with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of a Knoevenagel condensation reaction, where the aldehyde or ketone reacts with the 2-aminobenzothiazole in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: The inhibition of topoisomerase I leads to the accumulation of DNA breaks, ultimately inducing cell apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the methoxy group and the propanol side chain. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-3-methoxypropan-1-ol

InChI

InChI=1S/C11H13NO2S/c1-14-9(6-7-13)11-12-8-4-2-3-5-10(8)15-11/h2-5,9,13H,6-7H2,1H3

InChI Key

LJQNEQDXUHGLHH-UHFFFAOYSA-N

Canonical SMILES

COC(CCO)C1=NC2=CC=CC=C2S1

Origin of Product

United States

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